molecular formula C10H13NO3S B14425881 2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide CAS No. 82020-70-0

2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide

Katalognummer: B14425881
CAS-Nummer: 82020-70-0
Molekulargewicht: 227.28 g/mol
InChI-Schlüssel: APMYZARAQKKXAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide typically involves the reaction of an appropriate benzene sulfonamide derivative with but-2-en-1-ol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.

    Medicine: Sulfonamide derivatives have been explored for their potential antibacterial and antifungal properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide involves its interaction with molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
  • N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide
  • (4-Bromophenyl)(prop-2-yn-1-yl)sulfane

Uniqueness

2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide is unique due to the presence of the but-2-en-1-yl group, which can impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity and its ability to interact with molecular targets, making it distinct from other sulfonamide derivatives.

Eigenschaften

CAS-Nummer

82020-70-0

Molekularformel

C10H13NO3S

Molekulargewicht

227.28 g/mol

IUPAC-Name

2-but-2-enoxybenzenesulfonamide

InChI

InChI=1S/C10H13NO3S/c1-2-3-8-14-9-6-4-5-7-10(9)15(11,12)13/h2-7H,8H2,1H3,(H2,11,12,13)

InChI-Schlüssel

APMYZARAQKKXAS-UHFFFAOYSA-N

Kanonische SMILES

CC=CCOC1=CC=CC=C1S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.